![molecular formula C13H17N B14426038 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86216-01-5](/img/structure/B14426038.png)
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural motif. This compound features a bicyclo[3.1.0]hexane core with a 3,4-dimethylphenyl group and an azabicyclo moiety. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component. This reaction is typically catalyzed by a copper(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity . Another approach involves the use of photochemistry, specifically visible-light-driven intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes .
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds have a different ring structure but share some chemical reactivity and applications.
Cyclopropanes: While simpler in structure, cyclopropanes exhibit similar reactivity patterns and are often used as building blocks in organic synthesis.
Azabicyclo[1.1.0]butanes: These compounds have a more strained bicyclic structure and are used in different synthetic applications.
The uniqueness of this compound lies in its combination of a bicyclic core with a dimethylphenyl group, which imparts distinct chemical and physical properties, making it a versatile compound in various research fields.
Propiedades
Número CAS |
86216-01-5 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-9-3-4-11(5-10(9)2)13-6-12(13)7-14-8-13/h3-5,12,14H,6-8H2,1-2H3 |
Clave InChI |
HJQBDTOHXSRMKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C23CC2CNC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


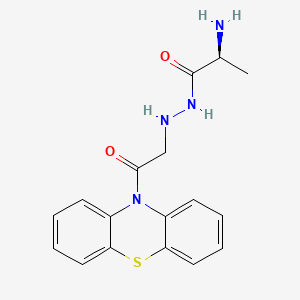
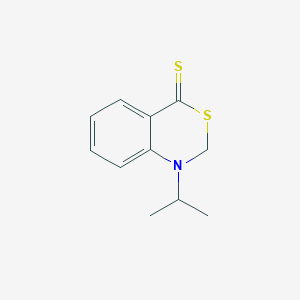
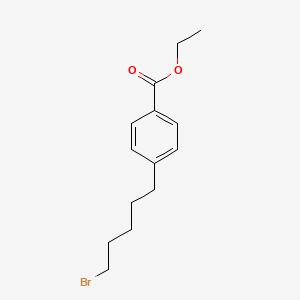
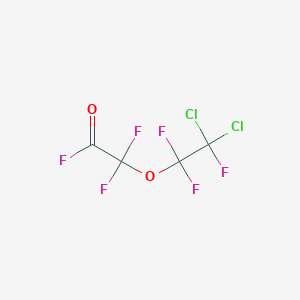
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
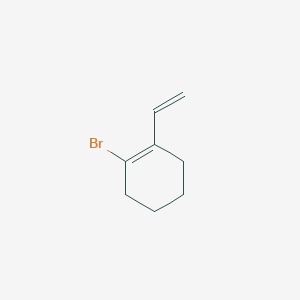
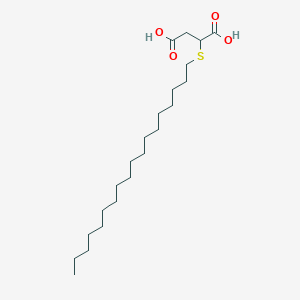
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
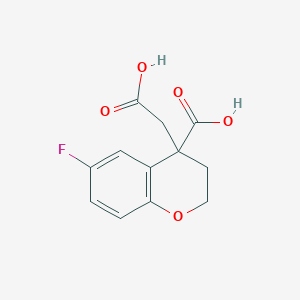
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
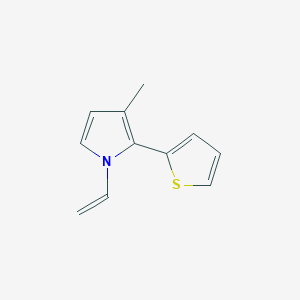
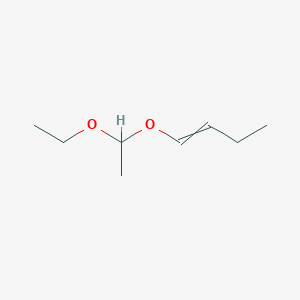
phosphane](/img/structure/B14426031.png)
